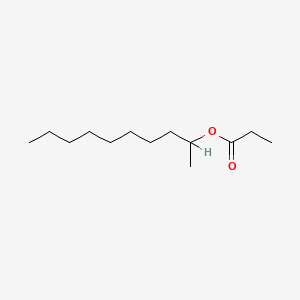
Decan-2-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decan-2-yl propanoate is an organic ester compound formed from the reaction between decan-2-ol and propanoic acid. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. The molecular formula of this compound is C13H26O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decan-2-yl propanoate can be synthesized through esterification, where decan-2-ol reacts with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.
Analyse Des Réactions Chimiques
Types of Reactions: Decan-2-yl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decan-2-ol and propanoic acid.
Reduction: Reduction of this compound can yield decan-2-ol and propanol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Decan-2-ol and propanoic acid.
Reduction: Decan-2-ol and propanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decan-2-yl propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma, enhancing the sensory properties of products.
Mécanisme D'action
The mechanism of action of decan-2-yl propanoate primarily involves its hydrolysis to decan-2-ol and propanoic acid. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This reaction releases the alcohol and acid, which can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Decan-2-ol: The alcohol precursor to decan-2-yl propanoate.
Propanoic acid: The acid precursor to this compound.
Other esters: Such as ethyl propanoate and butyl propanoate, which have similar ester functionalities but different alkyl groups.
Uniqueness: this compound is unique due to its specific combination of a long-chain alcohol (decan-2-ol) and a short-chain acid (propanoic acid). This combination imparts distinct physical and chemical properties, such as its fruity odor and specific reactivity patterns.
Propriétés
Numéro CAS |
55683-11-9 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
decan-2-yl propanoate |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
HJQHFVTZMYPNGS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)OC(=O)CC |
SMILES canonique |
CCCCCCCCC(C)OC(=O)CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















